REACTION_CXSMILES
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[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[CH:8][CH:7]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:16][N:14]([CH:13]=[C:7]([C:6](=[O:10])[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)[C:8]#[N:9])[CH3:15]
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Name
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|
Quantity
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13 g
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Type
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reactant
|
Smiles
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S1C(=CC=C1)C1=CC=NO1
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Name
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|
Quantity
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22.4 g
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under nitrogen for 3 hrs
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Duration
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3 h
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Type
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CUSTOM
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Details
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Solid precipitated from the reaction mixture
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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ADDITION
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Details
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diluted with dichloromethane and ether (1:10, 200 mL)
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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CUSTOM
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Details
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triturated with a solution of dichloromethane and ether (1:20, 100 mL)
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Name
|
|
Type
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product
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Smiles
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CN(C)C=C(C#N)C(C=1SC=CC1)=O
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Name
|
|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65.4 mmol | |
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |